molecular formula C16H22NO5P B15210826 Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate CAS No. 86791-02-8

Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate

Cat. No.: B15210826
CAS No.: 86791-02-8
M. Wt: 339.32 g/mol
InChI Key: YHISZJLAIIWOJR-UHFFFAOYSA-N
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Description

Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is an organic compound with the molecular formula C16H22NO5P. It is characterized by the presence of a phosphonate group attached to a butyl chain, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 1,3-dioxoisoindolin-2-yl group. One common method involves the condensation of diethyl phosphite with 4-(1,3-dioxoisoindolin-2-yl)butyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Diethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate
  • Diethyl (4-(1,3-dioxoisoindolin-2-yl)phenyl)phosphonate

Comparison: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is unique due to its butyl chain, which imparts different physicochemical properties compared to its analogs with methyl or phenyl groups. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective .

Properties

CAS No.

86791-02-8

Molecular Formula

C16H22NO5P

Molecular Weight

339.32 g/mol

IUPAC Name

2-(4-diethoxyphosphorylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C16H22NO5P/c1-3-21-23(20,22-4-2)12-8-7-11-17-15(18)13-9-5-6-10-14(13)16(17)19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3

InChI Key

YHISZJLAIIWOJR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCN1C(=O)C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

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